molecular formula C17H17BrN4O2 B12506265 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B12506265
M. Wt: 389.2 g/mol
InChI Key: SYVQWVMEQSLYRE-UHFFFAOYSA-N
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Description

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is a complex organic compound that features a pyrimidine ring substituted with bromine and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves multiple steps. One common approach includes the following steps:

    Dimethylation: The addition of methyl groups to the pyrimidine ring.

    Amidation: The formation of the amide bond between the pyrimidine derivative and the butanamide moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine and dimethyl groups on the pyrimidine ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4,6-dimethyl-2-pyridinamine: Similar in structure but lacks the butanamide moiety.

    6-Amino-3-bromo-2,4-lutidine: Another pyrimidine derivative with similar substituents.

Uniqueness

2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to the combination of its pyrimidine ring with bromine and dimethyl groups, along with the butanamide moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-[(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2/c1-10-15(18)11(2)21-17(20-10)19-9-14(12(3)23)16(24)22-13-7-5-4-6-8-13/h4-9,23H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVQWVMEQSLYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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